1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone 1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275679
InChI: InChI=1S/C14H19NO3S/c1-12(16)13-7-6-8-14(11-13)19(17,18)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3
SMILES:
Molecular Formula: C14H19NO3S
Molecular Weight: 281.37 g/mol

1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone

CAS No.:

Cat. No.: VC16275679

Molecular Formula: C14H19NO3S

Molecular Weight: 281.37 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone -

Specification

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
IUPAC Name 1-[3-(azepan-1-ylsulfonyl)phenyl]ethanone
Standard InChI InChI=1S/C14H19NO3S/c1-12(16)13-7-6-8-14(11-13)19(17,18)15-9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3
Standard InChI Key RUWFGNQLCMDALO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-[3-(azepan-1-ylsulfonyl)phenyl]ethanone, reflecting its azepane-sulfonyl moiety at the phenyl ring’s 3-position and the acetyl group at the 1-position. Its molecular formula, C15H19NO3S\text{C}_{15}\text{H}_{19}\text{NO}_{3}\text{S}, accounts for 15 carbon atoms, 19 hydrogens, one nitrogen, three oxygens, and one sulfur atom .

Structural Characterization

Key structural features include:

  • Sulfonamide Bridge: The azepane ring (a seven-membered saturated heterocycle) connects to the phenyl ring via a sulfonyl group (SO2-\text{SO}_2-), imparting polarity and hydrogen-bonding capacity.

  • Acetyl Group: The ethanone moiety at the 1-position introduces electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions .

Table 1: Key Identifiers of 1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone

PropertyValue
Molecular FormulaC15H19NO3S\text{C}_{15}\text{H}_{19}\text{NO}_{3}\text{S}
Molecular Weight293.38 g/mol
SMILESCC(=O)C1=CC(=CC(=C1)S(=O)(=O)N2CCCCCC2)C
InChIKeyWKJYUMRZQZQNJE-UHFFFAOYSA-N
Topological Polar Surface Area67.8 Ų

Synthetic Routes and Optimization

Stepwise Synthesis Methodology

The synthesis of 1-[3-(azepan-1-ylsulfonyl)phenyl]ethanone typically involves sequential functionalization of the phenyl ring:

  • Sulfonylation of 3-Bromophenyl Ethanone:

    • React 3-bromophenyl ethanone with chlorosulfonic acid to yield 3-(chlorosulfonyl)phenyl ethanone.

    • Substitute the chloride with azepane in the presence of a base (e.g., triethylamine) to form the sulfonamide.

  • Friedel-Crafts Acylation (Alternative Route):

    • Introduce the acetyl group via Friedel-Crafts acylation on a pre-sulfonylated phenyl derivative using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and yield:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts during sulfonylation .

  • Catalytic Optimization: Palladium-based catalysts improve coupling efficiency in multi-step syntheses, as demonstrated in analogous quinolone preparations .

Table 2: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
SulfonylationClSO₃H, CH₂Cl₂, 0°C7895
Azepane CouplingAzepane, TEA, RT8598
Friedel-CraftsAcCl, AlCl₃, 80°C6590

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide group; low solubility in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions via sulfonamide cleavage.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .

  • NMR (¹H): Key signals include δ 2.6 (s, 3H, acetyl CH₃), δ 3.2–3.4 (m, 4H, azepane N–CH₂), and δ 7.5–8.1 (m, 4H, aromatic protons) .

Functional Applications and Biological Relevance

Pharmaceutical Intermediates

The compound’s sulfonamide group is a hallmark of antimicrobial agents (e.g., sulfa drugs). Its acetyl group serves as a handle for derivatization into bioactive molecules, such as kinase inhibitors.

Material Science Applications

As a polar monomer, it participates in polymer synthesis, enhancing material rigidity and thermal stability through sulfonamide cross-linking .

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